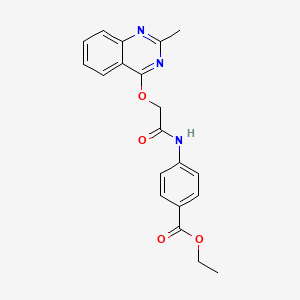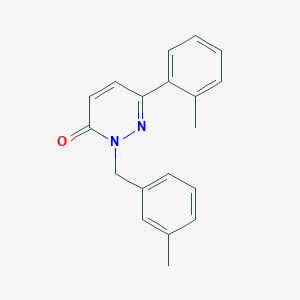
2-(3-methylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H18N2O and its molecular weight is 290.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural characterization of pyridazinone derivatives provide foundational knowledge for understanding their properties and potential applications. One study presents the synthesis, crystal structure, spectroscopic studies, and theoretical calculations of a new pyridazinone derivative, highlighting its stability and reactivity compared to other compounds (Kalai et al., 2021). Another research effort discusses the synthesis, spectroscopy, crystal structure, thermal behavior, and molecular docking investigations of a similar compound, providing insights into its potential therapeutic applications (Kalai et al., 2020).
Chemical and Biological Applications
Pyridazinone derivatives have been explored for various chemical and biological applications. For instance, a study on the vasorelaxant and platelet antiaggregatory activities of new pyridazinone derivatives reveals the potential of these compounds in cardiovascular research (Costas et al., 2010). Additionally, the corrosion inhibition performance of certain pyridazinone derivatives for mild steel in acidic solution demonstrates their application in material science and engineering (Kalai et al., 2020).
Antimicrobial and Anti-inflammatory Activities
The antimicrobial and anti-inflammatory properties of pyridazinone derivatives have been a significant area of research. A study focusing on the synthesis, structural characterization, and theoretical studies of a novel pyridazine derivative explores its anti-inflammatory activity and inhibition of α-glucosidase, providing valuable insights into its pharmaceutical applications (Zaoui et al., 2021).
Material Science and Catalysis
In material science and catalysis, pyridazinone derivatives have shown promise. For example, the synthesis and mass spectral fragmentation patterns of nitrogen heterocycles with antimicrobial activity offer insights into the structural properties that contribute to their biological efficacy (Sherif, 2014). Additionally, the unexpected cleavage of C–S bond in hydrazination of a related compound and its mechanistic studies highlight the complex reactions these compounds can undergo, relevant for synthetic chemistry and drug development (Nordin et al., 2016).
Propiedades
IUPAC Name |
6-(2-methylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-14-6-5-8-16(12-14)13-21-19(22)11-10-18(20-21)17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYKTBYYLCKOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

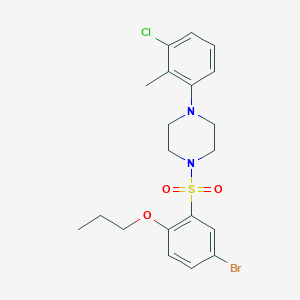
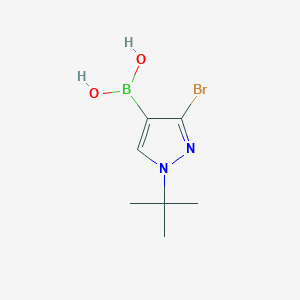
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2706926.png)
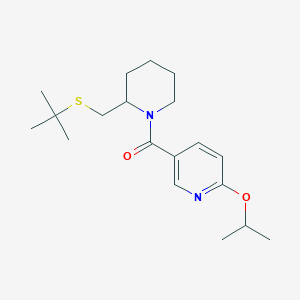
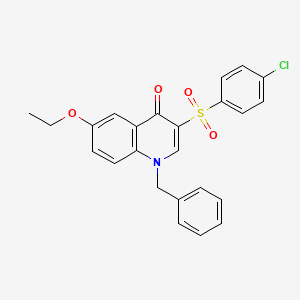
![(2Z)-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2706930.png)
![N-(2-ethoxyphenyl)-2-[3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2706931.png)
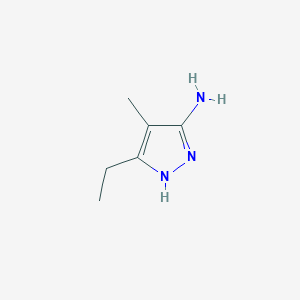
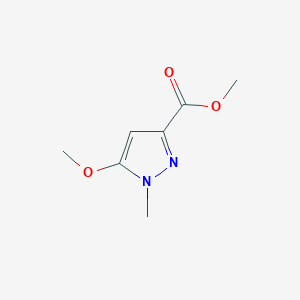
![2,5-dichloro-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2706939.png)
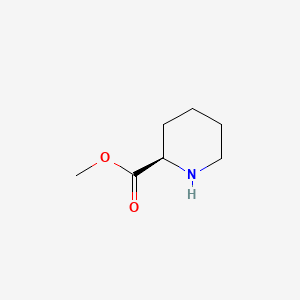
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2706942.png)
